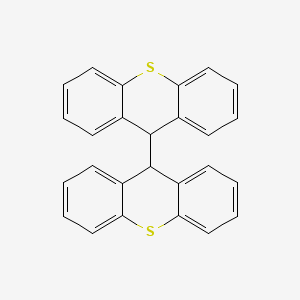
9H,9'H-9,9'-Bithioxanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H,9’H-9,9’-Bithioxanthene is a chemical compound characterized by its unique structure, which includes two thioxanthene units connected through a central bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H,9’H-9,9’-Bithioxanthene typically involves the reaction of thioxanthene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the central bond between the two thioxanthene units. The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of 9H,9’H-9,9’-Bithioxanthene may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 9H,9’H-9,9’-Bithioxanthene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thioxanthene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Thioxanthene sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Halogenated thioxanthenes.
Scientific Research Applications
9H,9’H-9,9’-Bithioxanthene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe due to its aromatic properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism by which 9H,9’H-9,9’-Bithioxanthene exerts its effects is primarily through its interaction with biological molecules. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions makes it a candidate for modulating oxidative stress pathways in cells.
Comparison with Similar Compounds
Thioxanthene: A single-unit structure similar to one half of 9H,9’H-9,9’-Bithioxanthene.
Xanthene: Lacks the sulfur atoms present in thioxanthene and bithioxanthene.
Dibenzothiophene: Contains sulfur atoms but differs in the arrangement of the aromatic rings.
Uniqueness: 9H,9’H-9,9’-Bithioxanthene is unique due to its dual thioxanthene structure, which imparts distinct electronic and chemical properties.
Properties
CAS No. |
10496-86-3 |
|---|---|
Molecular Formula |
C26H18S2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
9-(9H-thioxanthen-9-yl)-9H-thioxanthene |
InChI |
InChI=1S/C26H18S2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16,25-26H |
InChI Key |
RFNRPJOXKCJDIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)C4C5=CC=CC=C5SC6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


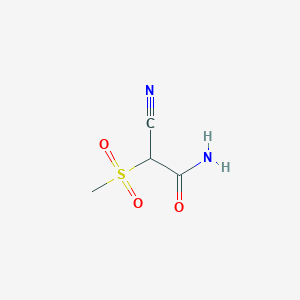
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)

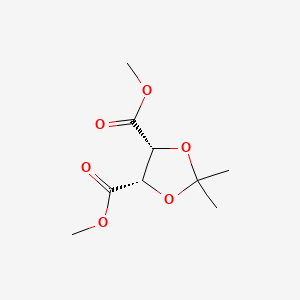
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)
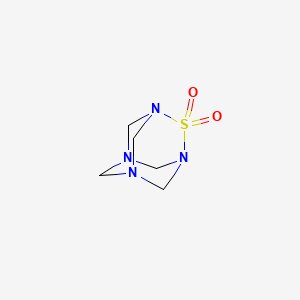

![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
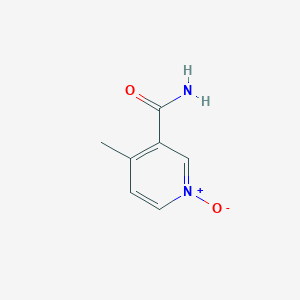
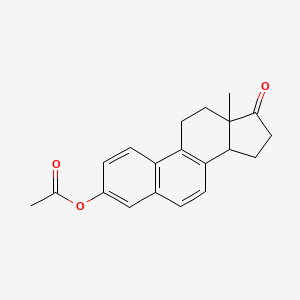
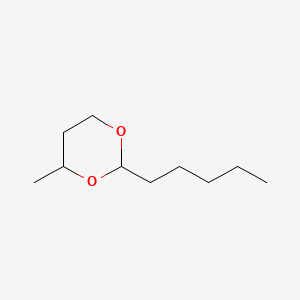

![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
